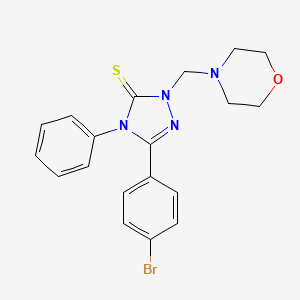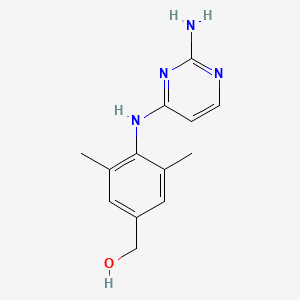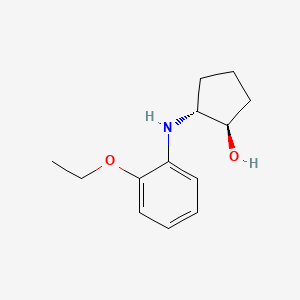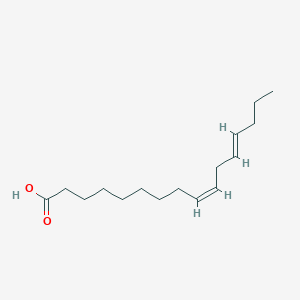
(9Z,12E)-hexadecadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,12E)-Hexadeca-9,12-dienoic acid is a polyunsaturated fatty acid with two double bonds located at positions 9 and 12. This compound is part of the broader class of octadecadienoic acids, which are known for their significant roles in biological systems and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12E)-Hexadeca-9,12-dienoic acid typically involves multiple steps. One common method starts with 7-bromo-heptan-1-ol, which undergoes copper-catalyzed couplings to form the desired trans bromo precursors. These precursors are then converted into nitrile derivatives, which are further processed to yield the final product . The overall yield of this process can vary, but it generally involves several steps with specific reaction conditions to ensure high purity and isomeric specificity .
Industrial Production Methods
Industrial production of (9Z,12E)-Hexadeca-9,12-dienoic acid often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
(9Z,12E)-Hexadeca-9,12-dienoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions . The conditions for these reactions can vary, but they often require specific temperatures, pressures, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can produce saturated fatty acids .
Aplicaciones Científicas De Investigación
(9Z,12E)-Hexadeca-9,12-dienoic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (9Z,12E)-Hexadeca-9,12-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes . Additionally, it can act as a ligand for specific receptors, triggering signaling pathways that lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(9Z,12Z)-Octadecadienoic acid (Linoleic acid): This compound has two cis double bonds and is a common dietary fatty acid.
(9E,12E)-Octadecadienoic acid: This isomer has two trans double bonds and different biological properties compared to (9Z,12E)-Hexadeca-9,12-dienoic acid.
Uniqueness
(9Z,12E)-Hexadeca-9,12-dienoic acid is unique due to its specific double bond configuration, which influences its chemical reactivity and biological activity. Its distinct properties make it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H28O2 |
|---|---|
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
(9Z,12E)-hexadeca-9,12-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8H,2-3,6,9-15H2,1H3,(H,17,18)/b5-4+,8-7- |
Clave InChI |
RVEKLXYYCHAMDF-HTKRNXBHSA-N |
SMILES isomérico |
CCC/C=C/C/C=C\CCCCCCCC(=O)O |
SMILES canónico |
CCCC=CCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13365871.png)
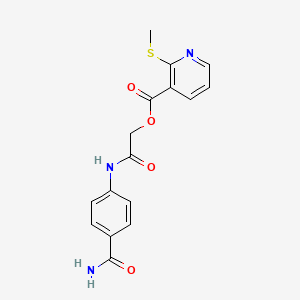
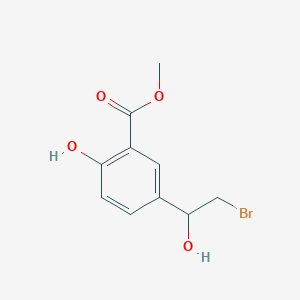
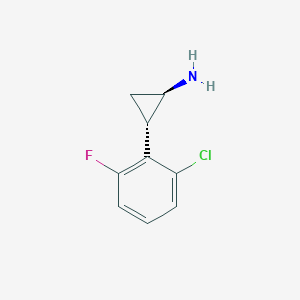
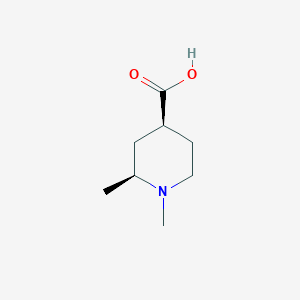
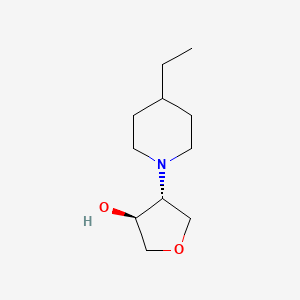
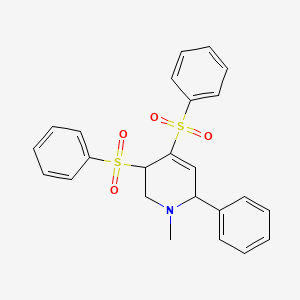
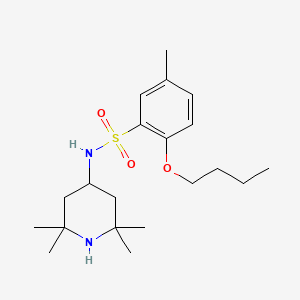
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365916.png)
![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13365929.png)
